

An In-depth Technical Guide to (N)-Methyl omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B2512416

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This technical guide provides a comprehensive overview of **(N)-Methyl omeprazole-d3**, a deuterated analog of an omeprazole derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document adheres to stringent data presentation and visualization requirements to ensure clarity and utility in a research and development setting.

Chemical Structure and Identification

(N)-Methyl omeprazole-d3 is a stable isotope-labeled version of N-Methyl omeprazole, where three hydrogen atoms on the N-methyl group of the benzimidazole ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Methyl omeprazole in biological matrices using mass spectrometry-based methods.

Below is a diagram of the chemical structure of **(N)-Methyl omeprazole-d3**.

Chemical structure of **(N)-Methyl omeprazole-d3**.

Physicochemical and Analytical Data

The quantitative data for **(N)-Methyl omeprazole-d3** and its non-deuterated counterpart are summarized in the table below for easy comparison. The primary application of the deuterated form is as an internal standard in bioanalytical assays.

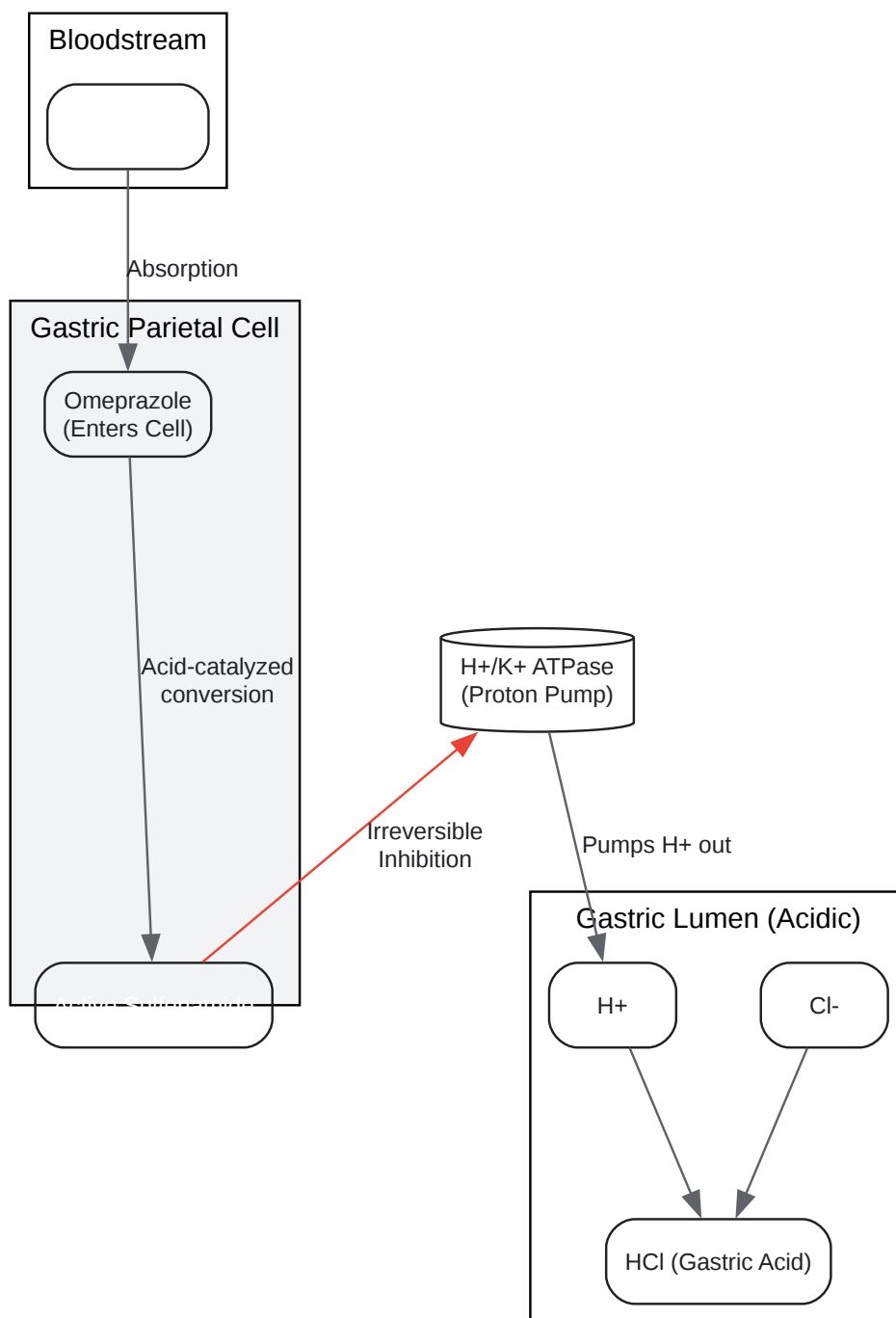
Property	(N)-Methyl omeprazole[1]	(N)-Methyl omeprazole-d3
Molecular Formula	C18H21N3O3S[1]	C18H18D3N3O3S[2]
Molecular Weight	359.44 g/mol [3]	362.46 g/mol [2]
IUPAC Name	6-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[1]	6-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole
CAS Number	784143-42-6[1]	89352-76-1 (mixture of isomers)[3]
Appearance	White to Off-white Solid	Solid
Purity	>95% (HPLC)[3]	Not specified
Storage Temperature	-20°C[3]	-20°C

Mechanism of Action: Proton Pump Inhibition

While **(N)-Methyl omeprazole-d3** is primarily used as a research tool, its parent compound, omeprazole, is a well-known proton pump inhibitor (PPI). PPIs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H⁺/K⁺ ATPase) enzyme system, also known as the gastric proton pump, in the gastric parietal cells.[4][5][6] This inhibition prevents the final step in gastric acid secretion.[5][7] The mechanism involves the drug being absorbed, reaching the parietal cells, and then being converted to its active form in the acidic environment, which then covalently binds to the proton pump.[5]

The following diagram illustrates the signaling pathway of proton pump inhibition by omeprazole.

Mechanism of Action of Proton Pump Inhibitors

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Proton pump inhibition by omeprazole.

Experimental Protocols

(N)-Methyl omeprazole-d3 is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of N-Methyl omeprazole in biological samples. Below is a representative, hypothetical protocol for such an application.

Quantitative Analysis of N-Methyl Omeprazole using LC-MS/MS

Objective: To quantify the concentration of N-Methyl omeprazole in human plasma using **(N)-Methyl omeprazole-d3** as an internal standard.

Materials:

- N-Methyl omeprazole (analyte)
- **(N)-Methyl omeprazole-d3** (internal standard, IS)
- Human plasma (matrix)
- Methanol (reagent grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Preparation of Stock and Working Solutions:

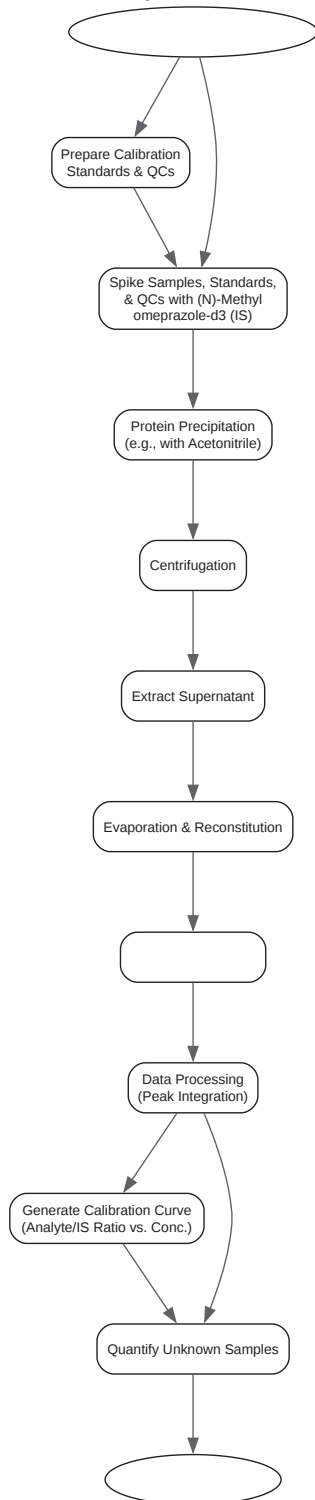
- Prepare a 1 mg/mL stock solution of N-Methyl omeprazole in methanol.
- Prepare a 1 mg/mL stock solution of **(N)-Methyl omeprazole-d3** (IS) in methanol.
- From the stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample (calibrator, QC, or unknown), add 20 μ L of the IS working solution.
 - Vortex briefly.
 - Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-Methyl omeprazole and **(N)-Methyl omeprazole-d3**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
 - Determine the concentration of N-Methyl omeprazole in the QC and unknown samples using the regression equation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical study utilizing a deuterated internal standard like **(N)-Methyl omeprazole-d3**.

Bioanalytical Workflow using a Deuterated Internal Standard



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Typical bioanalytical workflow.

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